![molecular formula C12H8Cl3N3O2 B12342551 2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid](/img/structure/B12342551.png)
2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group and a pyrimidinylmethylamino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Coupling Reaction: The pyrimidinylmethylamine is then coupled with 2-chlorobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies investigating its interactions with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid involves its interaction with specific molecular targets. The chloro and pyrimidinylmethylamino groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid:
2-Chloro-5-[(2,4-dichloropyrimidin-6-yl)methylamino]benzoic acid: Similar structure but different substitution pattern, leading to different properties and applications.
2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)amino]benzoic acid: Lacks the methyl group, which can affect its reactivity and interactions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H8Cl3N3O2 |
|---|---|
分子量 |
332.6 g/mol |
IUPAC名 |
2-chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C12H8Cl3N3O2/c13-9-2-1-6(3-8(9)11(19)20)16-5-7-4-10(14)18-12(15)17-7/h1-4,16H,5H2,(H,19,20) |
InChIキー |
KLCJCENQMQRQBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCC2=CC(=NC(=N2)Cl)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)

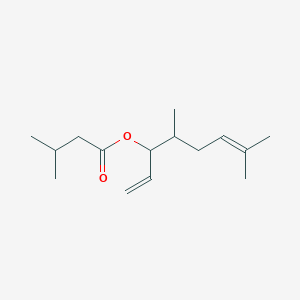
![(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)
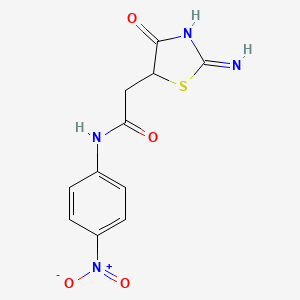

![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342505.png)
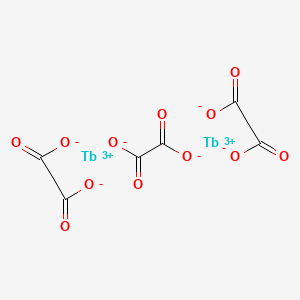
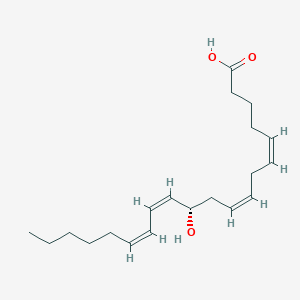

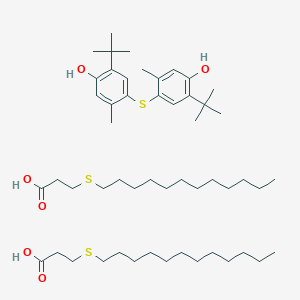
![6-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12342532.png)
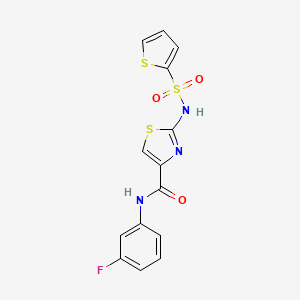
![2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12342545.png)
